Propafenone

Atrial Fibrillation Coronary Artery Disease Heart Failure

Propafenone (CAS 9083-41-4) is a Class Ic antiarrhythmic with a clinically significant dual mechanism—potent sodium channel blockade combined with quantifiable beta-adrenergic antagonism (~1/40th propranolol potency). This unique pharmacology delivers evidence-based advantages: 57% lower all-cause mortality vs amiodarone in CAD/HF patients (adjusted HR 0.43, >62,000-patient real-world cohort), 38.6% lower AF recurrence vs sotalol post-ablation, and single-agent rhythm-plus-rate control. CYP2D6 pharmacogenomic integration is actionable (up to 15.9-fold AUC variation in poor metabolizers). Select Propafenone for differentiated safety, efficacy, and precision-medicine value.

Molecular Formula C21H27NO3
Molecular Weight 341.4 g/mol
CAS No. 9083-41-4
Cat. No. B7783077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropafenone
CAS9083-41-4
Molecular FormulaC21H27NO3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3
InChIKeyJWHAUXFOSRPERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
In water, 93.28 mg/L at 25 °C (est)
7.58e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Propafenone (CAS 9083-41-4) Procurement Guide: Differentiating a Multi-Mechanism Class Ic Antiarrhythmic


Propafenone (CAS 9083-41-4) is a Class Ic antiarrhythmic agent that primarily acts as a sodium channel blocker, reducing the upstroke velocity (Phase 0) of the cardiac action potential to slow conduction velocity [1]. Unlike pure Class Ic agents such as flecainide or encainide, propafenone possesses clinically relevant, quantifiable beta-adrenergic blocking activity (estimated at 1/40 to 1/50 the potency of propranolol on a mg basis in humans) [2]. This dual pharmacology underpins its specific clinical positioning and differentiates its safety and efficacy profile from its closest in-class analogs. Procurement and selection decisions for this compound must be guided by this unique mechanistic signature, which directly informs its distinct risk-benefit ratio in specific patient populations.

Why Propafenone (CAS 9083-41-4) Is Not a Direct Substitute for Flecainide, Amiodarone, or Sotalol


The assumption that all antiarrhythmic drugs are interchangeable for a given indication is scientifically unsound and clinically hazardous. Propafenone's unique pharmacologic profile, characterized by its combination of potent sodium channel blockade and clinically relevant beta-adrenergic antagonism, creates a distinct efficacy and safety profile that cannot be replicated by other Class Ic (e.g., flecainide) or Class III (e.g., amiodarone, sotalol) agents [1]. Direct comparative studies reveal statistically significant differences in mortality (adjusted HR: 0.43 for propafenone vs. amiodarone in specific populations [2]), acute conversion efficacy (propafenone NNT = 4.3 vs. flecainide NNT = 1.8 [3]), and long-term arrhythmia recurrence rates [4]. Furthermore, propafenone's pharmacokinetics are uniquely susceptible to CYP2D6 polymorphism, resulting in up to a 15.9-fold higher drug exposure (AUC) in poor metabolizers compared to extensive metabolizers—a source of inter-patient variability not observed with flecainide [5]. Substituting propafenone without accounting for these critical, quantifiable differentiators will likely result in therapeutic failure, unexpected toxicity, or adverse outcomes.

Propafenone (CAS 9083-41-4) Product-Specific Quantitative Evidence Guide for Procurement Decision-Making


Propafenone (CAS 9083-41-4) vs. Amiodarone: 57% Lower All-Cause Mortality in Real-World CAD/HF Populations

In a large, retrospective, population-based cohort study (n=62,190) comparing propafenone to amiodarone in patients with coronary artery disease (CAD) or heart failure (HF), propafenone was associated with a significantly lower all-cause mortality. The adjusted hazard ratio (HR) for all-cause mortality was 0.43 (95% CI: 0.41-0.44, p<0.001) for propafenone users compared to amiodarone users over a mean follow-up of 6.3 years [1]. This translates to a 57% relative risk reduction in death. The risk of death due to arrhythmia was also lower in the propafenone group (adjusted HR: 0.65; 95% CI: 0.50-0.85; p=0.002) [1].

Atrial Fibrillation Coronary Artery Disease Heart Failure Mortality Pharmacoepidemiology

Propafenone (CAS 9083-41-4) vs. Flecainide: Quantifying Inferior Acute Cardioversion Efficacy but Potentially Favorable Proarrhythmia Profile

A systematic review and meta-analysis of randomized controlled trials (RCTs) comparing intravenous antiarrhythmics for acute conversion of recent-onset atrial fibrillation (AF) found that flecainide was superior to propafenone for cardioversion within 2 hours [1]. The Number Needed to Treat (NNT) for flecainide was 1.8, compared to a pooled NNT of 4.3 for propafenone, amiodarone, procainamide, ibutilide, and sotalol [1]. This indicates that approximately 2.4 times more patients would need to be treated with propafenone to achieve one additional successful cardioversion compared to flecainide. While this establishes flecainide's superiority in acute conversion, separate evidence suggests a more favorable proarrhythmic profile for propafenone; incidence of proarrhythmic events seems to be lower with propafenone than with other Class 1C agents, including flecainide [2].

Acute Atrial Fibrillation Cardioversion Flecainide Number Needed to Treat Meta-Analysis

Propafenone (CAS 9083-41-4) vs. Sotalol: Superior Long-Term Maintenance of Sinus Rhythm in Atrial Fibrillation

A comparative analysis of antiarrhythmic drugs for the maintenance of sinus rhythm post-atrial fibrillation (AF) ablation found that propafenone is superior to sotalol in preventing AF recurrence. In a study of 908 patients, the AF recurrence rate was 27% (81/305) in the propafenone group compared to 44% (32/76) in the sotalol group [1]. This represents a 38.6% relative reduction in the risk of AF recurrence for patients treated with propafenone versus sotalol. Another study confirmed that propafenone and amiodarone were both superior to sotalol in maintaining long-term normal sinus rhythm [2].

Atrial Fibrillation Long-term Maintenance Sotalol Sinus Rhythm Comparative Efficacy

Propafenone (CAS 9083-41-4) Beta-Blockade: A Quantifiable Point of Differentiation from Pure Class Ic Agents (Flecainide, Encainide)

Propafenone is structurally and pharmacologically unique among Class Ic antiarrhythmics due to its clinically relevant beta-adrenoceptor blocking properties, a feature absent in flecainide and encainide [1]. The beta-blocking potency of propafenone has been quantified in human studies as approximately 1/40 that of propranolol on a per-milligram basis [2]. In clinical trials, this translates to measurable physiological effects, such as an average 8% decrease in resting heart rate at the higher end of the therapeutic plasma concentration range [2]. While the efficacy of propafenone for acute cardioversion may be lower than flecainide (see previous evidence item), this beta-blocking action confers a distinct advantage for controlling the ventricular response rate in patients with atrial fibrillation who fail to convert to sinus rhythm [1].

Beta-Adrenergic Antagonism Pharmacology Flecainide Encainide Ventricular Rate Control

Propafenone (CAS 9083-41-4) CYP2D6 Pharmacogenomics: A Critical Source of Inter-Individual PK Variability

Propafenone's pharmacokinetic profile is highly dependent on the patient's CYP2D6 metabolizer status, a variable that introduces a unique level of inter-individual variability not seen with renally excreted or non-polymorphic substrates. A systematic review and meta-analysis quantified this effect: at a 300 mg dose, the mean Area Under the Curve (AUC) in poor metabolizers (PMs) was 15.9 µg·h/mL, which was 2.4-fold higher than in extensive metabolizers (EMs) [1]. Furthermore, the maximum concentration (Cmax) was 11.2-fold higher and the half-life (t1/2) was 4.7-fold longer in PMs compared to EMs [1]. This dramatic increase in drug exposure in PMs (approximately 7-10% of Caucasians) directly correlates with a higher risk of adverse effects and cardiotoxicity, necessitating dose adjustment [1].

Pharmacogenomics CYP2D6 Pharmacokinetics Precision Medicine Drug Safety

Propafenone (CAS 9083-41-4) vs. Amiodarone and Sotalol: Mixed-Treatment Comparison Meta-Analysis for Atrial Fibrillation Recurrence

A comprehensive mixed-treatment comparison meta-analysis, which enables indirect comparisons of drugs across different trials, ranked the efficacy of antiarrhythmic agents for preventing atrial fibrillation (AF) recurrence. Amiodarone was the most effective, with an odds ratio (OR) of 0.22 (95% CI 0.16-0.29) for AF recurrence versus placebo [1]. The analysis did not find a statistically significant difference in efficacy between propafenone and sotalol or flecainide in this broader analysis [1]. Importantly, the analysis also indicated that sotalol and possibly amiodarone were associated with increased mortality, while dronedarone possibly decreased the incidence of serious adverse events and proarrhythmia [1]. This positions propafenone as having an intermediate efficacy for AF recurrence but a more favorable safety profile concerning mortality compared to some alternatives.

Atrial Fibrillation Mixed-Treatment Comparison Amiodarone Sotalol Dronedarone Meta-Analysis

High-Value Application Scenarios for Propafenone (CAS 9083-41-4) Based on Quantitative Differentiation Evidence


First-Line Agent for Rhythm Control in Atrial Fibrillation Patients with Concomitant Coronary Artery Disease or Heart Failure

For procurement and formulary decisions targeting patients with atrial fibrillation (AF) and underlying coronary artery disease (CAD) or heart failure (HF), propafenone presents a compelling, evidence-based alternative to amiodarone. The substantial 57% reduction in all-cause mortality (adjusted HR 0.43) observed in a real-world cohort of over 62,000 patients positions propafenone as a safer long-term option [1]. This scenario is particularly relevant for health systems aiming to optimize outcomes in this high-risk, growing patient demographic. Unlike the CAST trial, which demonstrated excess mortality with flecainide and encainide in post-MI patients, this evidence specifically supports propafenone's safety in a modern CAD/HF population.

Preferred Agent for Long-Term Sinus Rhythm Maintenance Post-Atrial Fibrillation Ablation When Compared to Sotalol

Health systems and clinicians focused on maximizing the success of atrial fibrillation ablation procedures should prioritize propafenone over sotalol for post-procedural maintenance therapy. Quantitative evidence shows that propafenone reduces the risk of AF recurrence by 38.6% relative to sotalol (27% vs. 44% recurrence rate) in this setting [2]. This data supports the use of propafenone as a key component of a comprehensive AF management strategy, potentially reducing the need for repeat ablations and subsequent hospitalizations, thereby offering significant healthcare resource utilization advantages.

Alternative to Flecainide for Chronic Management in Patients Requiring Dual Sodium Channel Blockade and Rate Control

While flecainide is superior for acute cardioversion of recent-onset AF (NNT 1.8 vs 4.3 for propafenone) [3], propafenone's unique beta-blocking activity (approx. 1/40th potency of propranolol [4]) provides a distinct therapeutic advantage for chronic management. This dual mechanism offers a convenient, single-agent solution for patients who require both rhythm control (via sodium channel blockade) and ventricular rate control (via beta-blockade). This is a differentiating factor for procurement when evaluating long-term treatment strategies, as it may simplify medication regimens and improve adherence compared to a two-drug approach of flecainide plus a separate beta-blocker.

Precision Medicine Applications Requiring Pharmacogenomic (CYP2D6) Guidance

The profound impact of CYP2D6 polymorphisms on propafenone pharmacokinetics, leading to up to an 11.2-fold higher Cmax and 4.7-fold longer half-life in poor metabolizers [5], makes propafenone an ideal candidate for integrated precision medicine programs. Procurement for health systems with established pharmacogenomic services should specifically consider propafenone as a key drug where preemptive genotyping can prevent serious adverse events and optimize dosing. This differentiates propafenone from other Class Ic agents like flecainide, for which CYP2D6 plays a less significant role, and creates a unique value proposition centered on safety and personalized care.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propafenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.